molecular formula C20H28N4O4S B2581167 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-01-5

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2581167
CAS No.: 850936-01-5
M. Wt: 420.53
InChI Key: PGNHDBLHEALIEM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bis(2-methylpropyl)sulfamoyl group at the 4-position of the benzene ring and a 5-cyclopropyl-substituted 1,3,4-oxadiazol-2-yl moiety as the amide substituent. The molecular formula is C₂₃H₃₄N₄O₄S, with a molecular weight of 486.61 g/mol (calculated based on structure). The 1,3,4-oxadiazole ring is a common pharmacophore known for antimicrobial and antifungal activities, while the cyclopropyl group may enhance metabolic stability .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-13(2)11-24(12-14(3)4)29(26,27)17-9-7-15(8-10-17)18(25)21-20-23-22-19(28-20)16-5-6-16/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNHDBLHEALIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfonamide intermediates with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial enzymes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with the sulfonamide group. The oxadiazole ring and benzamide moiety may also contribute to binding affinity and specificity. The molecular targets often include bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Reported Activity Key References
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide (Target) Bis(2-methylpropyl) 5-Cyclopropyl 486.61 Not reported
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 5-[(4-Methoxyphenyl)methyl] ~550 (estimated) Antifungal (C. albicans)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl) 5-Furan-2-yl ~520 (estimated) Antifungal (C. albicans)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 2-Oxotetrahydrofuran-3-yl Fluorobenzamide ~400 (exact mass: 394.09) Not reported; structural analog
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Bis(2-cyanoethyl) 5-Cyclopropyl 414.44 Not reported; cyano groups may affect solubility

Key Observations:

Sulfamoyl Group Variations: The target compound’s bis(2-methylpropyl)sulfamoyl group is bulkier and more lipophilic compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This may influence membrane permeability and target binding . The bis(2-cyanoethyl) analog () introduces polar cyano groups, likely reducing lipophilicity and altering solubility .

Oxadiazole Substituents: The 5-cyclopropyl group in the target compound contrasts with LMM5’s 5-[(4-methoxyphenyl)methyl] and LMM11’s 5-furan-2-yl substituents. Cyclopropyl groups are known to enhance metabolic stability, whereas aromatic substituents (e.g., furan) may improve π-π stacking interactions with biological targets .

Biological Activity :

  • LMM5 and LMM11 demonstrated antifungal activity against Candida albicans, likely due to thioredoxin reductase inhibition. The target compound’s lack of reported activity highlights the critical role of sulfamoyl and oxadiazole substituents in bioactivity .

Physical Properties: Fluorinated analogs (e.g., 5f) exhibit higher melting points (236–237°C), suggesting stronger intermolecular forces compared to non-halogenated derivatives . The target compound’s melting point is unreported but may be lower due to its branched alkyl groups.

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with a sulfamoyl group and an oxadiazole moiety. Its chemical structure can be represented as follows:

C22H31N3O3S2\text{C}_{22}\text{H}_{31}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Key Structural Components

  • Benzamide Backbone : Provides stability and functionality.
  • Sulfamoyl Group : Imparts unique reactivity and potential for biological interaction.
  • Oxadiazole Moiety : Known for its role in enhancing biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Interaction with specific receptors can lead to modulation of signaling pathways critical for various physiological responses.

Research Findings

Recent studies have highlighted several important aspects of the compound's biological activity:

  • Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)15.0
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated a marked reduction in tumor size when administered at doses of 10 mg/kg .

Comparative Analysis with Similar Compounds

When compared to other benzamide derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound NameBiological Activity
BenzamideModerate anticancer effects
Sulfamoyl-benzamide derivativesVariable activity
4-[bis(2-methylpropyl)sulfamoyl] derivativeHigh cytotoxicity

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